![molecular formula C14H30N2O2 B11755905 (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with two diamine groups, each attached to a methoxypropan-2-yl group. The stereochemistry of the compound is specified by the (1r,4r) and (2R) designations, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method starts with the cyclohexane-1,4-diamine as the core structure. The methoxypropan-2-yl groups are introduced through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is important in the development of pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry. It may also serve as a ligand in the development of new catalysts for biochemical reactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine include other cyclohexane-based diamines and methoxypropan-2-yl derivatives. Examples include:
- Cyclohexane-1,4-diamine
- N1,N4-bis(2-methoxyethyl)cyclohexane-1,4-diamine
- N1,N4-bis(2-hydroxyethyl)cyclohexane-1,4-diamine
Uniqueness
What sets this compound apart is its specific stereochemistry, which can impart unique biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C14H30N2O2 |
|---|---|
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C14H30N2O2/c1-11(9-17-3)15-13-5-7-14(8-6-13)16-12(2)10-18-4/h11-16H,5-10H2,1-4H3/t11-,12-,13?,14?/m1/s1 |
Clé InChI |
ANMXCKKITWYSPP-IWMBGFJWSA-N |
SMILES isomérique |
C[C@H](COC)NC1CCC(CC1)N[C@H](C)COC |
SMILES canonique |
CC(COC)NC1CCC(CC1)NC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
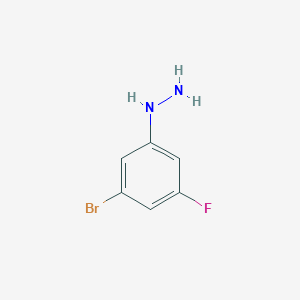

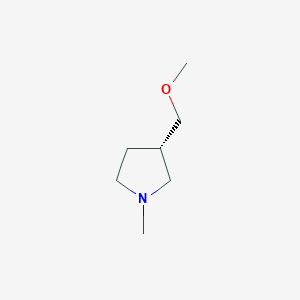
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
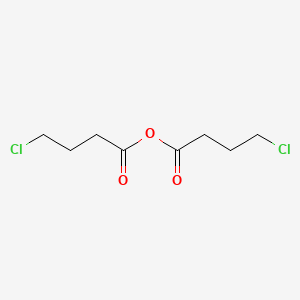
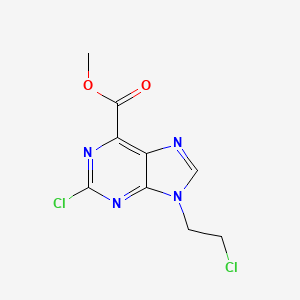
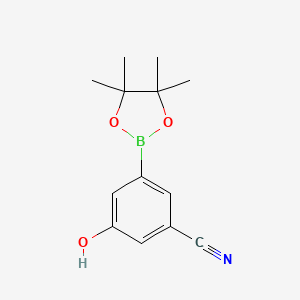
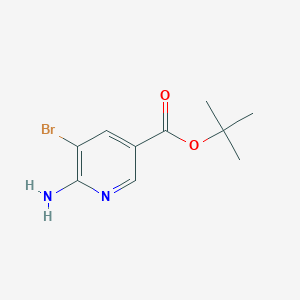
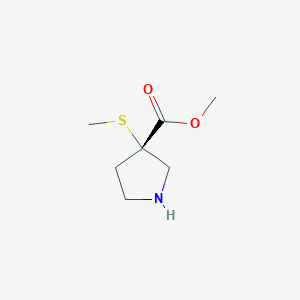
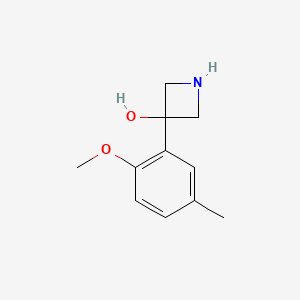
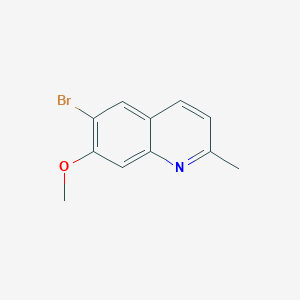
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)

